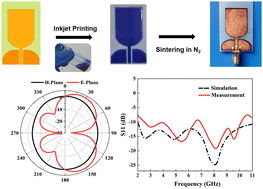Copper particle-free ink with enhanced performance for inkjet-printed flexible UWB antennas†
Journal of Materials Chemistry C Pub Date: 2023-09-21 DOI: 10.1039/D3TC02515B
Abstract
Inkjet printing, a solution-based patterning technology with high efficiency, shows enormous potential in the fabrication of antennas designed for flexible and wearable wireless communication systems. Owing to its high conductivity, low price, and compatibility with inkjet printing, copper particle-free printable ink is considered to be a promising candidate material for the conductive layer of the antennas. Currently, only a few developed copper particle-free inks are appropriate for inkjet printing technology, and straight-chain diamines are rarely considered in their synthesis process. Furthermore, little attention has been paid to the use of these inks in wireless electronic devices. Therefore, it will be interesting to carry out the research in this area. In this work, a copper ink with improved performance was formulated by utilizing 1,3-diaminopropane (DAP) as a complexing agent, octylamine (OA) as a morphology modifier, and copper formate (Cuf) as a copper precursor, which was stable, printable and capable of producing copper conductive films with dense microstructures and lower resistivity at 170 °C. The benefits of utilizing mixed amines in ink recipe were revealed, which not only improves the wetting ability of the solo Cuf–OA ink during the sintering process, but also contributes to the formation of a dense film structure composed of large particles filled with small particles. The copper ink was successfully used to fabricate a pre-designed flexible ultra-broadband (UWB) antenna via inkjet printing, which resulted in signal radiation in the targeted UWB frequency band, demonstrating the ink's feasibility for usage in wireless electronic devices.


Recommended Literature
- [1] Multiplexed ionic current sensing with glass nanopores†
- [2] Composition-dependent electronic energy relaxation dynamics of metal domains as revealed by bimetallic Au144−xAgx(SC8H9)60 monolayer-protected clusters
- [3] Facile synthesis of organosilica-capped mesoporous silica nanocarriers with selective redox-triggered drug release properties for safe tumor chemotherapy†
- [4] Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(iii) cations and small-molecule sensing†
- [5] Highly enantioselective and recyclable organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media†
- [6] Template-free formation of one-dimensional mesoporous ZnMn2O4 tube-in-tube nanofibers towards lithium-ion batteries as anode materials†
- [7] Superconductivity in intercalated buckled two-dimensional materials: KGe2
- [8] Electrogenerated chemiluminescence of the lithium salts of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline†
- [9] B(C6F5)3-catalyzed β-C(sp3)–H alkylation of tertiary amines with 2-aryl-3H-indol-3-ones†
- [10] Aggregation-induced circularly polarized phosphorescence of Pt(ii) complexes with an axially chiral BINOL ligand†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 13577-19-0
-
CAS no.: 176088-59-8









